molecular formula C11H14N2O3 B7841690 N'-Isobutyrylsalicylic hydrazide

N'-Isobutyrylsalicylic hydrazide

Cat. No.: B7841690
M. Wt: 222.24 g/mol
InChI Key: JFPMTJOGFHGEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Isobutyrylsalicylic hydrazide is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by its molecular structure, which includes a salicylic acid derivative linked to an isobutyryl group and a hydrazide functional group.

Synthetic Routes and Reaction Conditions:

  • From Salicylic Acid: One common synthetic route involves the reaction of salicylic acid with isobutyryl chloride in the presence of a suitable base, such as triethylamine, to form N'-isobutyrylsalicylic acid. This intermediate is then further reacted with hydrazine to yield this compound.

  • From Salicylaldehyde: Another approach involves the reaction of salicylaldehyde with isobutyryl chloride to form an isobutyryl derivative, which is then reduced using hydrazine to produce the desired hydrazide.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: The hydrazide group can be reduced to form amines.

  • Substitution: The compound can participate in substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Hydrazine and its derivatives are typically used as reducing agents.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Salicylic acid derivatives with additional oxygen functionalities.

  • Reduction Products: Amines derived from the hydrazide group.

  • Substitution Products: Various functionalized derivatives based on the substituting group.

Scientific Research Applications

N'-Isobutyrylsalicylic hydrazide has found applications in several scientific fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N'-isobutyrylsalicylic hydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The hydrazide group can form bonds with various enzymes and receptors, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Salicylic Acid: A well-known anti-inflammatory agent.

  • Hydrazides: Compounds with similar hydrazide groups but different substituents.

  • Isobutyryl Derivatives: Compounds containing the isobutyryl group but lacking the hydrazide functionality.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-hydroxy-N'-(2-methylpropanoyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(2)10(15)12-13-11(16)8-5-3-4-6-9(8)14/h3-7,14H,1-2H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPMTJOGFHGEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NNC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.